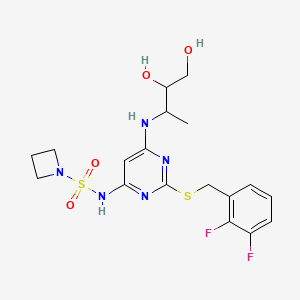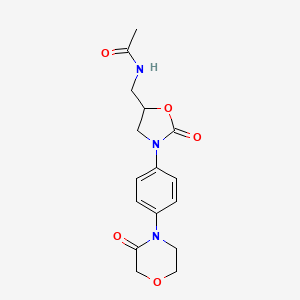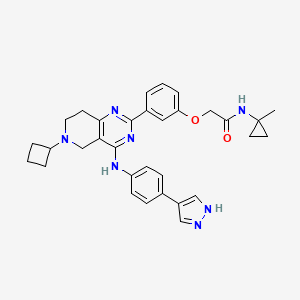
GLUT inhibitor-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLUT inhibitor-1 is a compound designed to inhibit glucose transporters, specifically targeting glucose transporter 1 (GLUT1). GLUT1 is a membrane protein responsible for the facilitated transport of glucose across the plasma membranes of mammalian cells. Overexpression of GLUT1 is often observed in various cancer cells, making it a significant target for cancer therapy. By inhibiting GLUT1, this compound aims to reduce glucose uptake in cancer cells, thereby limiting their energy supply and inhibiting their growth and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GLUT inhibitor-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: GLUT inhibitor-1 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing or reducing its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperatures.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory activities and selectivities .
Applications De Recherche Scientifique
GLUT inhibitor-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study glucose transport mechanisms and the role of GLUT1 in cellular metabolism.
Biology: Helps in understanding the metabolic adaptations of cancer cells and their reliance on glucose uptake.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in tumors with high GLUT1 expression.
Industry: Employed in the development of diagnostic assays and screening platforms for identifying new GLUT inhibitors
Mécanisme D'action
GLUT inhibitor-1 exerts its effects by binding to the central cavity of GLUT1, overlapping the glucose-binding site. This binding prevents glucose from being transported into the cell, thereby reducing the energy supply to cancer cells. The molecular targets include specific amino acid residues within GLUT1, such as Phe291, Phe379, Gln380, Trp388, and Trp412, which play critical roles in ligand binding and conformational changes .
Comparaison Avec Des Composés Similaires
GLUT inhibitor-1 is compared with other similar compounds, such as:
Cytochalasin B: A well-known GLUT1 inhibitor with a different chemical backbone but similar binding mechanism.
Phenylalanine amides: Newly discovered inhibitors that also target the central cavity of GLUT1.
DRB18: A pan-class I GLUT inhibitor that targets multiple GLUT isoforms and shows superior anticancer activity compared to single GLUT inhibitors .
Uniqueness: this compound is unique in its high specificity for GLUT1 and its potential to be used in combination with other anticancer agents to enhance therapeutic efficacy .
Propriétés
Formule moléculaire |
C32H35N7O2 |
|---|---|
Poids moléculaire |
549.7 g/mol |
Nom IUPAC |
2-[3-[6-cyclobutyl-4-[4-(1H-pyrazol-4-yl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-yl]phenoxy]-N-(1-methylcyclopropyl)acetamide |
InChI |
InChI=1S/C32H35N7O2/c1-32(13-14-32)38-29(40)20-41-26-7-2-4-22(16-26)30-36-28-12-15-39(25-5-3-6-25)19-27(28)31(37-30)35-24-10-8-21(9-11-24)23-17-33-34-18-23/h2,4,7-11,16-18,25H,3,5-6,12-15,19-20H2,1H3,(H,33,34)(H,38,40)(H,35,36,37) |
Clé InChI |
IXZVJTRRPOHKJF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)NC(=O)COC2=CC=CC(=C2)C3=NC4=C(CN(CC4)C5CCC5)C(=N3)NC6=CC=C(C=C6)C7=CNN=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)
![methyl 5-ethylidene-4-[2-oxo-2-[4-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]phenoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13395185.png)
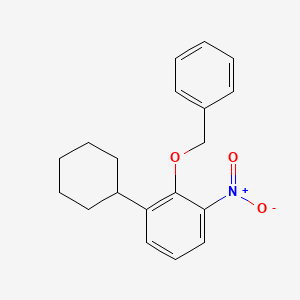
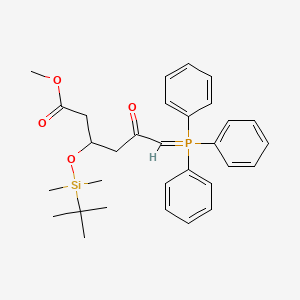
![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)
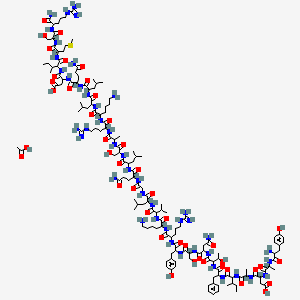

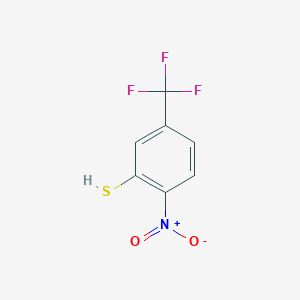
![Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13395224.png)
![methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine](/img/structure/B13395228.png)


